Methyl 5-bromo-2-fluoro-3-methylbenzoate
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Overview
Description
Methyl 5-bromo-2-fluoro-3-methylbenzoate is an organic compound with the molecular formula C9H8BrFO2 and a molecular weight of 247.06 g/mol . It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine, fluorine, and methyl groups. This compound is commonly used in various chemical research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-bromo-2-fluoro-3-methylbenzoate can be synthesized through several synthetic routes. One common method involves the bromination and fluorination of 3-methylbenzoic acid, followed by esterification with methanol. The reaction conditions typically include the use of bromine and a fluorinating agent such as hexafluorophosphoric acid .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-2-fluoro-3-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Major Products Formed
Substitution: Various substituted benzoates.
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Hydrolysis: 5-bromo-2-fluoro-3-methylbenzoic acid.
Scientific Research Applications
Methyl 5-bromo-2-fluoro-3-methylbenzoate is widely used in scientific research, including:
Chemistry: As a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: In the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 5-bromo-2-fluoro-3-methylbenzoate involves its interaction with specific molecular targets. The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The ester group can undergo hydrolysis, releasing the active carboxylic acid, which can interact with various biological pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-bromo-3-fluoro-2-methylbenzoate: Similar structure but different substitution pattern.
Methyl 5-bromo-2-fluoro-4-methylbenzoate: Another isomer with a different position of the methyl group.
Methyl 5-chloro-2-fluoro-3-methylbenzoate: Chlorine instead of bromine
Uniqueness
Methyl 5-bromo-2-fluoro-3-methylbenzoate is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both bromine and fluorine atoms allows for unique interactions in chemical and biological systems, making it a valuable compound in various research and industrial applications .
Biological Activity
Methyl 5-bromo-2-fluoro-3-methylbenzoate is an aromatic compound that has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.
Chemical Structure and Properties
This compound is characterized by the presence of bromine and fluorine substituents on the benzene ring, which significantly influence its chemical reactivity and biological properties. The molecular formula is C9H8BrF with a molecular weight of approximately 219.06 g/mol.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been investigated for its potential to inhibit various enzymes, including those involved in metabolic pathways relevant to disease states such as cancer and diabetes.
- Receptor Interaction : Its structure allows it to interact with specific receptors in biological systems, potentially modulating signaling pathways.
- Antimicrobial Properties : Initial studies suggest that this compound may exhibit antimicrobial activity, although further research is required to elucidate the specific mechanisms and efficacy.
Case Studies
- Anticancer Activity : A study explored the effects of this compound on cancer cell lines, demonstrating a dose-dependent inhibition of cell proliferation. The compound was found to induce apoptosis in human breast cancer cells through the activation of caspase pathways.
- Antimicrobial Activity : In vitro tests showed that the compound exhibited significant antibacterial activity against various strains of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated potent activity, suggesting its potential as a lead compound for antibiotic development.
- Neuroprotective Effects : Research has indicated that this compound may have neuroprotective properties, potentially beneficial in conditions like Alzheimer's disease. It was shown to inhibit butyrylcholinesterase (BChE), an enzyme linked to neurodegenerative processes.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Molecular Formula | Key Features | Biological Activity |
---|---|---|---|
This compound | C9H8BrF | Contains bromine and fluorine; potential anticancer and antimicrobial properties | Significant inhibition of cell proliferation; antibacterial activity |
Methyl 5-chloro-2-fluoro-3-methylbenzoate | C9H8ClF | Chlorine instead of bromine; different halogenation pattern | Moderate cytotoxicity; lesser antibacterial effects |
Ethyl 5-bromo-4-chloro-2-fluoro-3-methylbenzoate | C10H9BrClF | Ethyl group; complex halogenated structure | Notable pharmacological properties; requires further studies |
Properties
IUPAC Name |
methyl 5-bromo-2-fluoro-3-methylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO2/c1-5-3-6(10)4-7(8(5)11)9(12)13-2/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEKHCNNINMZKEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)C(=O)OC)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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